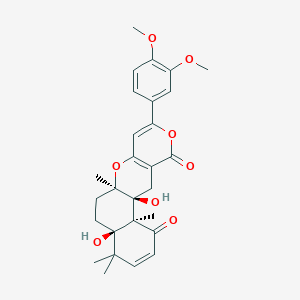
Arisugacin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arisugacin A is an organic heterotetracyclic compound that is 4a,12a-dihydroxy-4,4,6a,12b-tetramethyl-4a,6,6a,12,12a,12b-hexahydro-4H,11H-benzo[f]pyrano[4,3-b]chromene-1,11(5H)-dione substituted by 3,4-dimethoxyphenyl group at position 9 (the 4aR,6aR,12aS,12bS steroisomer). Isolated from the culture broth of Penicillium, it acts as a selective inhibitor of acetylcholinesterase. It has a role as a metabolite, an antimicrobial agent, an EC 3.1.1.7 (acetylcholinesterase) inhibitor and a Penicillium metabolite. It is an organic heterotetracyclic compound, an aromatic ether, a tertiary alcohol, a delta-lactone and an enone.
Aplicaciones Científicas De Investigación
Alzheimer's Disease
The primary application of Arisugacin A is in the treatment of Alzheimer's disease. Its ability to selectively inhibit AChE at low concentrations (IC50 = 1 nM) makes it a candidate for developing therapies aimed at improving cognitive function by enhancing acetylcholine levels in the brain . Furthermore, its dual binding site capability may allow it to tackle multiple aspects of Alzheimer's pathology, including amyloid-beta aggregation, thus addressing both cholinergic deficits and amyloid-related neurotoxicity .
Other Neurodegenerative Diseases
Research indicates potential applications beyond Alzheimer's disease. Studies have suggested that compounds similar to this compound may exhibit inhibitory effects on other enzymes related to neurodegenerative processes, including those involved in tau protein aggregation and neuroinflammation . This broadens its applicability in treating various forms of dementia and neurodegeneration.
Synthetic Approaches
Due to its complex structure, this compound has been synthesized through various methods to facilitate research and development. Notable synthetic routes include:
- Intramolecular Diels–Alder Reaction : This method employs a furan substrate to construct the core structure of this compound efficiently.
- 6π-Electrocyclization : This approach involves cycloaddition reactions with singlet oxygen, allowing for the formation of the necessary functional groups .
These synthetic methodologies not only provide access to this compound but also enable the creation of analogs for further pharmacological evaluation.
Computational Studies
Computational modeling has played a crucial role in understanding the binding interactions between this compound and AChE. Docking studies reveal that specific structural features, such as the E-ring conformation, significantly influence its inhibitory potency . These insights are vital for designing more effective derivatives that could enhance therapeutic outcomes.
Efficacy in Inhibition Studies
Recent studies have demonstrated that this compound exhibits superior inhibition compared to other known inhibitors like donepezil and rivastigmine, particularly due to its unique binding interactions with AChE .
Neuroprotective Properties
Beyond mere inhibition of AChE, this compound has shown potential neuroprotective properties in preclinical models, suggesting that it may help mitigate oxidative stress and neuronal damage associated with Alzheimer’s disease .
Propiedades
Fórmula molecular |
C28H32O8 |
|---|---|
Peso molecular |
496.5 g/mol |
Nombre IUPAC |
(1S,2S,7R,10R)-14-(3,4-dimethoxyphenyl)-1,7-dihydroxy-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione |
InChI |
InChI=1S/C28H32O8/c1-24(2)10-9-22(29)26(4)27(24,31)12-11-25(3)28(26,32)15-17-20(36-25)14-19(35-23(17)30)16-7-8-18(33-5)21(13-16)34-6/h7-10,13-14,31-32H,11-12,15H2,1-6H3/t25-,26+,27-,28-/m1/s1 |
Clave InChI |
MIHBCQWIBJDVPX-JUDWXZBOSA-N |
SMILES isomérico |
C[C@@]12CC[C@@]3([C@@]([C@]1(CC4=C(O2)C=C(OC4=O)C5=CC(=C(C=C5)OC)OC)O)(C(=O)C=CC3(C)C)C)O |
SMILES canónico |
CC1(C=CC(=O)C2(C1(CCC3(C2(CC4=C(O3)C=C(OC4=O)C5=CC(=C(C=C5)OC)OC)O)C)O)C)C |
Sinónimos |
arisugacin A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















